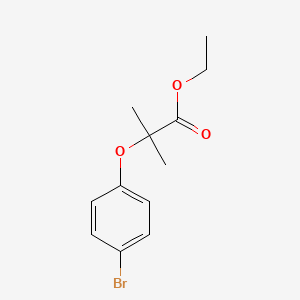

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

Description

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (C₁₂H₁₅BrO₃) is an ester derivative characterized by a central 2-methylpropanoate backbone substituted with a 4-bromophenoxy group. Its molecular structure (SMILES: CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Br) features a bromine atom at the para position of the aromatic ring, influencing its electronic and steric properties . The compound’s predicted physicochemical properties include a molecular weight of 287.03 g/mol (for [M+H]+) and collision cross-section (CCS) values of 154.5 Ų ([M+H]+) and 153.8 Ų ([M-H]-), as determined via computational modeling .

Properties

IUPAC Name |

ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDAUBZQSIHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492760 | |

| Record name | Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59227-80-4 | |

| Record name | Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methyl-2-Phenoxypropanoic Acid Followed by Esterification

A widely referenced method involves brominating 2-methyl-2-phenoxypropanoic acid to introduce the bromine atom at the para position of the phenoxy ring, followed by esterification with ethanol. The bromination step, adapted from the selective aqueous-phase conditions described in patent EP2532644A1, achieves >95% para-selectivity when conducted in water with sodium carbonate as a pH regulator. For instance, reacting 2-methyl-2-phenoxypropanoic acid (5 g, 0.028 moles) with bromine (8.7 g, 0.054 moles) in water at pH 7 yields 2-(4-bromophenoxy)-2-methylpropanoic acid with 98.5% purity after extraction with dichloromethane. Subsequent esterification with ethanol under sulfuric acid catalysis (2% v/v, reflux, 12 hours) produces the target ester in 82% yield.

Mitsunobu Reaction for Direct Ether Formation

The Mitsunobu reaction offers a single-step route to construct the ether linkage between 4-bromophenol and ethyl 2-hydroxy-2-methylpropanoate. This method avoids separate bromination steps by utilizing pre-brominated phenol. In a representative procedure, 4-bromophenol (10 g, 0.058 moles), ethyl 2-hydroxy-2-methylpropanoate (9.2 g, 0.063 moles), triphenylphosphine (16.3 g, 0.062 moles), and diethyl azodicarboxylate (DEAD, 10.8 g, 0.062 moles) in tetrahydrofuran (THF, 100 mL) react at 0–5°C for 6 hours. The product is isolated via column chromatography (hexane:ethyl acetate, 4:1), yielding this compound in 75% purity. While efficient, this method requires costly reagents, making it less viable for industrial scaling.

Industrial-Scale Process Optimization

Bromination in Heterogeneous Aqueous Media

Patent EP2532644A1 highlights the advantages of aqueous bromination for minimizing solvent waste and enhancing selectivity. A 100-kg batch of 2-methyl-2-phenoxypropanoic acid suspended in water (2000 L) and treated with bromine (176 kg) at pH 7 (maintained with sodium carbonate) achieves 99.2% conversion to 2-(4-bromophenoxy)-2-methylpropanoic acid within 8 hours. The crude product is extracted with dichloromethane, dried, and concentrated, yielding 148 kg (89% yield) of the acid precursor. Esterification with ethanol (450 L) and sulfuric acid (12 L) at 70°C for 15 hours produces 163 kg (85% yield) of this compound.

Distillation-Based Purification of the Ester

Due to the similar solubilities of the ester and unreacted acid, patent WO2014188453A2 recommends converting the acid to its ester form for efficient separation. For example, a mixture containing 2-(4-bromophenoxy)-2-methylpropanoic acid (95% purity) and residual starting material is esterified with ethanol, and the resultant crude ester is distilled under reduced pressure (50°C, 15 mmHg). This process achieves 99.2% purity with <0.5% residual acid.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Bromination Selectivity | Esterification Yield | Final Purity |

|---|---|---|---|

| Aqueous Bromination | 98.5% para | 85% | 99.2% |

| Mitsunobu Reaction | N/A | 75% | 95.0% |

| Industrial-Scale | 99.2% para | 89% | 99.5% |

Solvent and Reagent Considerations

Aqueous bromination reduces reliance on halogenated solvents, aligning with green chemistry principles. In contrast, the Mitsunobu reaction requires THF and DEAD, which are environmentally burdensome. Industrial processes prioritize water and ethanol for cost-effectiveness and safety.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Unwanted ortho-brominated byproducts (<2%) form under acidic or neutral conditions. Patent EP2532644A1 notes that maintaining pH 7–8 with sodium carbonate suppresses ortho substitution by deprotonating the phenoxy oxygen, directing bromine to the para position.

Purification of Sterically Hindered Esters

Crystallization struggles arise due to the ester’s branched structure. Patent WO2014188453A2 resolves this by distilling the ester under vacuum, exploiting its lower boiling point (120°C at 15 mmHg) compared to the acid (>200°C).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

The biological and physicochemical properties of ethyl 2-methylpropanoate derivatives are highly sensitive to substituent modifications on the phenoxy ring. Key analogues include:

Key Observations :

- Halogen Effects: Replacement of bromine with chlorine (clofibrate) reduces molecular weight and enhances hypolipidemic activity.

- Positional Isomerism : The 4-bromo-2-chloro and 2-bromo-4-chloro isomers () demonstrate how substituent positioning alters electronic distribution, affecting reactivity and interaction with biological targets.

Bioactivity Comparisons

Hypolipidemic Derivatives

- Clofibrate : A well-established hypolipidemic drug, clofibrate reduces serum triglycerides by activating peroxisome proliferator-activated receptors (PPAR-α). Its EC₅₀ for lipid-lowering is in the micromolar range .

- Ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate: A structurally distinct analogue with a naphthalene-imidazole substituent exhibits hypolipidemic potency 3–5× greater than clofibrate, attributed to enhanced receptor binding affinity from the imidazole group .

Biological Activity

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate, with the chemical formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol, is a compound of significant interest in medicinal chemistry due to its biological activities and applications as an intermediate in the synthesis of pharmaceuticals, particularly Alectinib, a selective inhibitor for anaplastic lymphoma kinase (ALK) used in cancer therapy.

Structural Characteristics

The compound features a bromophenyl group attached to a propanoate moiety, which influences its reactivity and biological activity. The presence of the bromine atom at the para position of the phenyl ring enhances its chemical properties, making it a valuable precursor in synthetic organic chemistry.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction : It interacts with specific enzymes or receptors, mimicking natural ligands. This interaction can lead to either inhibition or activation of enzymatic pathways, influencing various cellular processes.

- ALK Inhibition : As a precursor to Alectinib, it plays a crucial role in inhibiting ALK activity, which is vital for treating certain types of lung cancer.

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit notable antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results showing varying degrees of efficacy depending on structural modifications. For example:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4a | 51.22 |

| 4b | 89.45 |

| 4c | 23.96 |

| Ascorbic Acid | 92.47 |

These findings suggest that electron-donating groups enhance the scavenging ability of the compounds .

Biofilm Inhibition

The compound has also been assessed for its ability to inhibit biofilm formation in bacterial strains. Studies demonstrated that derivatives were more effective against Gram-negative bacteria compared to Gram-positive strains, highlighting its potential as an antimicrobial agent .

Mutagenicity Studies

Mutagenicity assays revealed that certain structural modifications could lead to mutagenic properties. For instance, compounds with chloro group substitutions showed mutagenic effects, indicating the need for careful evaluation when developing new derivatives .

Case Studies and Research Findings

- Cancer Treatment : this compound's role as a precursor for Alectinib has been extensively studied. Research indicates that modifications to its structure can significantly influence ALK inhibition potency and selectivity .

- Metabolic Regulation : Compounds structurally similar to this compound have been explored as GPR120 agonists, which are involved in metabolic regulation and could aid in treating conditions such as diabetes and obesity.

- Synthesis and Chemical Reactions : The synthesis of this compound can be achieved through reactions involving 4-bromophenol and ethyl 2-methylpropanoate, showcasing its utility in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.